tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a diazaspiro[4.5]decane core. The molecule contains a hydroxyl group at position 4, a ketone at position 1, and a tert-butyl carbamate protecting group on the nitrogen at position 6. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing modulators of biological targets such as receptors or enzymes . Its structural complexity and functional groups make it valuable for generating diversity in drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)9(16)8-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRSYEKBTGASKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a 2,8-diazaspiro[4.5]decane core with a tertiary alcohol at position 4, a ketone at position 1, and a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine. Key challenges include:
- Spirocycle Formation : Achieving stereochemical control during cyclization.
- Hydroxy-Ketone Stability : Preventing undesired keto-enol tautomerization or oxidation.
- Boc Protection : Selective introduction without interfering with reactive sites.
Retrosynthetic Analysis
Retrosynthetic dissection reveals three strategic disconnections (Table 1):
Table 1: Retrosynthetic Pathways for tert-Butyl 4-Hydroxy-1-Oxo-2,8-Diazaspiro[4.5]decane-8-Carboxylate
Stepwise Synthesis
Route 1: Boc-Protected Spirocyclization
Starting Materials
- N-Boc-piperidin-4-one (CAS: 79099-07-3)
- Ethyl 2-cyanoacetate (CAS: 105-56-6)
Reaction Scheme
Knoevenagel Condensation :
$$ \text{N-Boc-piperidin-4-one} + \text{CH}2(\text{CN})CO2Et \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Alkene adduct} $$
Conditions : 80°C, 12 h; Yield: 78%.Intramolecular Cyclization :
$$ \text{Alkene adduct} \xrightarrow{\text{LiHMDS, THF}} \text{Spirolactam} $$
Conditions : −78°C to 25°C, 6 h; Yield: 70%.Hydroxylation :
$$ \text{Spirolactam} \xrightarrow{\text{OsO}4, \text{NMO}} \text{Diol} \xrightarrow{\text{NaIO}4} \text{Ketone} \xrightarrow{\text{NaBH}_4} \text{4-Hydroxy derivative} $$
Conditions : Stepwise oxidation-reduction; Overall Yield: 52%.
Route 2: Reductive Amination
Starting Materials
- 1-Boc-3-piperidone (CAS: 103733-67-7)
- 4-Aminocyclohexanol (CAS: 27489-62-9)
Reaction Scheme
Schiff Base Formation :
$$ \text{1-Boc-3-piperidone} + \text{4-Aminocyclohexanol} \xrightarrow{\text{Ti(OiPr)}_4} \text{Imine} $$
Conditions : Toluene, 110°C, 8 h; Yield: 65%.Spirocyclization :
$$ \text{Imine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2,8-Diazaspiro[4.5]decane} $$
Conditions : 50 psi H₂, EtOH; Yield: 73%.Oxidation-Hydroxylation :
$$ \text{2,8-Diazaspiro[4.5]decane} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Ketone} \xrightarrow{\text{NaOH}} \text{4-Hydroxy product} $$
Conditions : Sequential nitrosation/hydrolysis; Yield: 58%.
Critical Reaction Parameters
Solvent Effects
Purification and Characterization
Chromatographic Methods
Scalability and Industrial Relevance
Table 2: Comparison of Routes for Pilot-Scale Production
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield (%) | 52 | 58 |
| Cost (USD/kg) | 12,400 | 9,800 |
| Purity (HPLC, %) | 99.2 | 98.7 |
Route 2 offers better cost-efficiency for large-scale synthesis due to lower catalyst costs and milder conditions.
Emerging Methodologies
Enzymatic Hydroxylation
Flow Chemistry
- Microreactor Systems : Reduce reaction times from hours to minutes (e.g., 15 min for Knoevenagel step).
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Structure
The compound features a tert-butyl group, a hydroxyl group, and a carbonyl group, which enhance its reactivity and potential biological activity. The spirocyclic framework is characteristic of diazaspiro compounds, known for their diverse applications in drug development and organic synthesis.
Medicinal Chemistry
Tert-butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has been explored for its potential as a therapeutic agent:
- RIPK1 Inhibitors : It is part of a series of diazaspiro compounds developed as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in cell death pathways. These inhibitors are being investigated for their potential in treating various diseases, including neurodegenerative disorders.
- TYK2/JAK1 Inhibitors : The compound has also shown promise as a selective inhibitor for TYK2 and JAK1, enzymes involved in inflammatory processes. This suggests potential applications in treating conditions such as Inflammatory Bowel Disease (IBD).
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions:
- Synthetic Modifications : this compound can be modified to create derivatives with altered biological activities or improved pharmacokinetic properties. Its reactivity allows for the introduction of different functional groups that can enhance or alter its properties.
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Activity : Related diazaspiro compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties. Investigations into its mechanism of action could reveal pathways involved in inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of specific functional groups may enhance its antimicrobial efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
Anticancer Efficacy Study
A study was conducted to evaluate the effects of various diazaspiro compounds on prostate cancer cell lines (PC3 and DU145). Results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, with varying sensitivity between the cell lines. This highlights the potential of this compound as an anticancer agent.
Antimicrobial Activity Investigation
In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed potent activity against strains like Escherichia coli and Staphylococcus aureus, suggesting that this compound could be further developed as an antimicrobial agent.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related diazaspiro[4.5]decane derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Structural and Functional Insights
- Hydroxyl vs. Ketone Groups : The 4-hydroxyl group in the parent compound improves aqueous solubility compared to analogs like the 3-oxo derivative (CAS 169206-67-1) . However, the ketone group in the latter facilitates nucleophilic additions (e.g., Grignard reactions), broadening its synthetic utility .
- Substituent Effects : Fluorophenyl substitution (CAS 1375303-54-0) enhances membrane permeability and metabolic stability, making it suitable for CNS drugs . In contrast, the 7-methyl derivative (CAS 1899102-24-9) introduces chirality, critical for enantioselective catalysis .
- Ring Modifications : The triazaspiro analog (CAS 865626-62-6) replaces one nitrogen with a triazole, increasing aromatic character and thermal stability .
Biological Activity
tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1548293-12-4) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, metabolic modulation, and possible therapeutic applications in various diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 270.32 g/mol. Its structure features a tert-butyl group, a hydroxyl group, and a carbonyl group, which contribute to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O4 |
| Molar Mass | 270.32 g/mol |
| CAS Number | 1548293-12-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may influence metabolic pathways by binding to proteins involved in these processes, although the exact mechanisms remain under investigation.
Enzyme Inhibition
Research indicates that compounds within the diazaspiro family exhibit significant enzyme inhibitory activities. For instance, related compounds have shown strong reserpine antagonistic activity and the ability to lower blood sugar levels in animal models . The mechanism involves binding to enzymes that regulate metabolic processes, potentially offering therapeutic benefits for conditions like diabetes.
Anticancer Potential
Recent studies have explored the anticancer properties of diazaspiro compounds, suggesting that the unique spirocyclic structure may enhance binding interactions with cancer-related proteins. For example, certain derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents . The spiro structure may improve the compound's ability to interact with protein targets involved in tumor growth and proliferation.
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This inhibition can enhance cholinergic signaling, which is crucial for cognitive functions and memory retention .
Case Studies
- Blood Sugar Regulation : In a study involving glucose-fed mice, administration of related diazaspiro compounds resulted in a significant reduction in blood sugar levels, demonstrating their potential as antidiabetic agents. The effective dose required to lower blood sugar by 20% was identified as 5 mg/kg .
- Cytotoxicity Against Cancer Cells : A comparative analysis of several diazaspiro derivatives revealed that some exhibited enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
Q & A
Q. What are the key synthetic pathways for preparing tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, analogous spirocyclic compounds are synthesized via nucleophilic substitution using reagents like tert-butyl chloroformate under reflux conditions in polar solvents (e.g., ethanol or methanol). Key steps include the formation of the spirocyclic core followed by carboxylate protection . Optimization of reaction time (e.g., 22 hours at 40°C) and stoichiometry (e.g., molar ratios of reagents like dimethyl maleate) is critical for yield improvement .
Q. What purification methods are recommended for isolating this compound?
Post-synthesis purification often employs recrystallization or column chromatography to achieve high purity (>95%). For structurally similar diazaspiro compounds, silica gel chromatography with gradients of ethyl acetate/hexane is effective. Recrystallization from solvents like dichloromethane/hexane mixtures is also reported for analogs .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the spirocyclic framework and substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated 254.330 g/mol for C₁₃H₂₂N₂O₃ analogs) .
- Infrared Spectroscopy (IR): Identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Catalyst Screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhances reactivity in biphasic systems .
- Solvent Optimization: Polar aprotic solvents (e.g., dimethyl sulfoxide) improve solubility of intermediates, while controlled temperature prevents side reactions .
- In Situ Monitoring: Techniques like thin-layer chromatography (TLC) or inline IR spectroscopy help track reaction progress and adjust parameters dynamically .
Q. What computational strategies aid in predicting synthetic routes or reactivity?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states to identify energetically favorable routes. For example, ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions (e.g., solvent effects, temperature) . Machine learning models trained on analogous compounds can also prioritize reaction conditions based on historical data .
Q. How should discrepancies in spectroscopic data be resolved during characterization?
- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., DFT-simulated spectra) .
- X-ray Crystallography: Resolves ambiguities in spirocyclic conformation or stereochemistry for crystalline derivatives .
- Isotopic Labeling: For hydroxyl-containing analogs, deuterium exchange experiments distinguish between labile protons and structural isomers .
Data Contradiction and Validation
Q. What factors contribute to variability in reported biological activity of spirocyclic compounds?
Structural analogs show divergent activities due to:
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine) on the aryl ring modulate binding affinity to biological targets .
- Stereochemical Differences: Enantiomers of diazaspiro compounds exhibit varying potency in enzyme inhibition assays .
- Solubility: Hydrophobic tert-butyl groups may reduce aqueous solubility, impacting in vitro assays .
Q. How can researchers validate synthetic yields conflicting with literature values?
- Reproducibility Checks: Ensure reagent purity (e.g., anhydrous solvents, fresh catalysts) and strict adherence to reported protocols .
- Byproduct Analysis: LC-MS or GC-MS identifies side products (e.g., over-oxidized intermediates) that reduce yield .
- Scale-Dependent Effects: Pilot small-scale reactions (e.g., 100 mg) before scaling up, as heat/mass transfer limitations may alter yields .
Methodological Resources
- Synthetic Protocols: Refer to optimized procedures for tert-butyl protection and spirocyclic ring formation .
- Safety Guidelines: Follow hazard codes (e.g., H302, H315) and storage recommendations (2–8°C under inert atmosphere) .
- Computational Tools: Utilize open-source platforms like Gaussian or ORCA for reaction modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
